molecular formula C10H15Cl2N B1193515 4-(2-Chlorophenyl)butan-2-amine hydrochloride CAS No. 1092797-77-7

4-(2-Chlorophenyl)butan-2-amine hydrochloride

Cat. No.: B1193515
CAS No.: 1092797-77-7
M. Wt: 220.14 g/mol
InChI Key: NVCYSMVSGDVJQR-UHFFFAOYSA-N
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Description

SK 609 hydrochloride is a selective dopamine D3 receptor agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK 609 hydrochloride involves the preparation of the parent compound followed by its conversion to the hydrochloride salt. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of SK 609 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

SK 609 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields the corresponding amine .

Scientific Research Applications

SK 609 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study dopamine receptor interactions and signaling pathways.

    Biology: The compound is used to investigate the role of dopamine receptors in various biological processes.

    Medicine: SK 609 hydrochloride is studied for its potential therapeutic applications in treating Parkinson’s disease and cognitive disorders.

    Industry: The compound is used in the development of new drugs targeting dopamine receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SK 609 hydrochloride is unique due to its selective binding to dopamine D3 receptors and its atypical signaling properties. This makes it a valuable compound for studying dopamine receptor interactions and developing new therapeutic agents .

Properties

IUPAC Name

4-(2-chlorophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCYSMVSGDVJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092797-77-7
Record name Benzenepropanamine, 2-chloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092797-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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